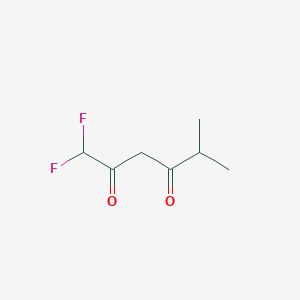
1,1-Difluoro-5-methylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-5-methylhexane-2,4-dione: is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-5-methylhexane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of 5-methylhexane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 5-methylhexane-2,4-dione in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1-Difluoro-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups in place of fluorine atoms.
科学的研究の応用
1,1-Difluoro-5-methylhexane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in the study of reaction mechanisms involving fluorinated intermediates.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of 1,1-difluoro-5-methylhexane-2,4-dione involves its interaction with molecular targets through its fluorine atoms and carbonyl groups. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The carbonyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.
類似化合物との比較
1,1,1-Trifluoro-5-methylhexane-2,4-dione: Contains an additional fluorine atom at the 1-position, which can influence its reactivity and applications.
5-Methylhexane-2,4-dione: Lacks fluorine atoms, making it less reactive in certain chemical reactions compared to its fluorinated derivatives.
Uniqueness: 1,1-Difluoro-5-methylhexane-2,4-dione is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C7H10F2O2 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
1,1-difluoro-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H10F2O2/c1-4(2)5(10)3-6(11)7(8)9/h4,7H,3H2,1-2H3 |
InChIキー |
UQHZVKZQGUUKKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


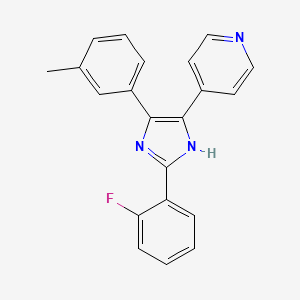
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
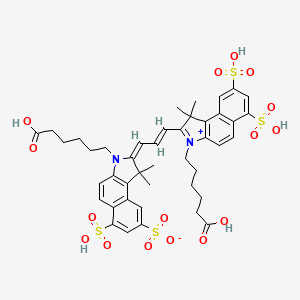

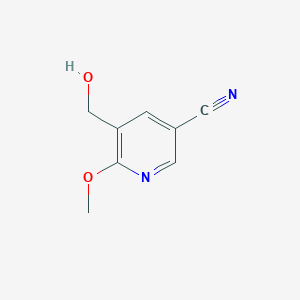
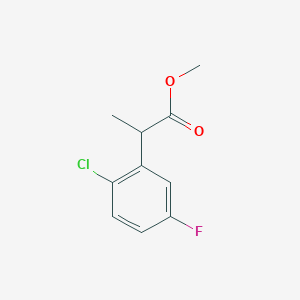
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
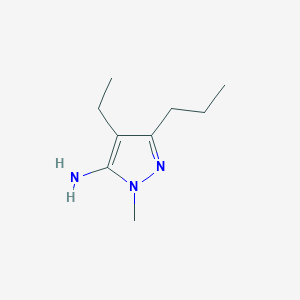
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
